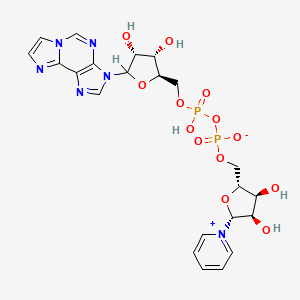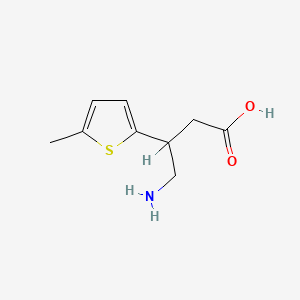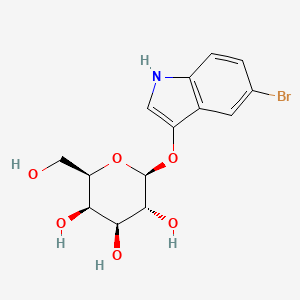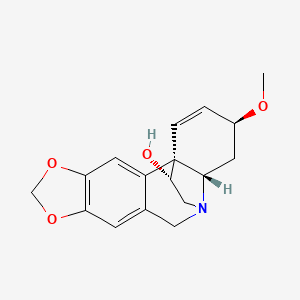
海曼西丁
描述
石蒜胺是一种天然存在的生物碱,存在于石蒜科植物中。 该化合物以其独特的 5,10b-乙烷菲啶骨架而闻名,并因其多样的生物活性而被广泛研究,包括抗肿瘤、抗菌和抗病毒特性 .
科学研究应用
石蒜胺具有广泛的科学研究应用:
化学: 用作研究合成方法的模型化合物。
生物学: 研究其在抑制核糖体生物合成和诱导核仁应激中的作用。
医学: 由于其激活 p53 依赖性途径的能力,因此被探索为抗肿瘤剂的潜力。
工业: 用于开发新的药物和化学探针 .
作用机制
石蒜胺通过与真核核糖体的肽酰转移酶中心结合来发挥其作用,从而抑制蛋白质合成。 这种抑制导致核仁应激和 p53 依赖性抗肿瘤途径的激活 .
生化分析
Biochemical Properties
Haemanthamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of haemanthamine is with ribosomes, where it binds to the peptidyl transferase center of the 60S ribosomal subunit . This binding inhibits protein synthesis by preventing the formation of peptide bonds, thereby exerting its antitumor effects . Additionally, haemanthamine has been shown to interact with enzymes involved in the norbelladine pathway, which is responsible for the biosynthesis of Amaryllidaceae alkaloids .
Cellular Effects
Haemanthamine exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit the growth of cancer cells by blocking protein synthesis at the ribosomal level . This inhibition leads to nucleolar stress and the activation of a p53-dependent antitumor pathway, resulting in the stabilization of the protein p53 and the elimination of cancer cells . Furthermore, haemanthamine influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum biological activities .
Molecular Mechanism
The molecular mechanism of haemanthamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Haemanthamine binds to the peptidyl transferase center of the eukaryotic ribosome, inhibiting protein synthesis by preventing peptide bond formation . This interaction disrupts the elongation phase of protein synthesis, leading to the inhibition of cancer cell growth . Additionally, haemanthamine induces nucleolar stress, which activates the p53-dependent antitumor pathway and stabilizes the protein p53 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of haemanthamine have been observed to change over time. Haemanthamine increases nucleolar stress by inhibiting early stages of ribosome biogenesis, leading to the activation of a p53-dependent antitumor pathway . Over time, this inhibition of ribosome biogenesis results in the sustained activation of the antitumor pathway and the continued elimination of cancer cells . The stability and degradation of haemanthamine in laboratory settings have also been studied, with findings indicating that it remains stable under various conditions .
Dosage Effects in Animal Models
The effects of haemanthamine vary with different dosages in animal models. At lower doses, haemanthamine has been shown to inhibit cancer cell proliferation and induce apoptosis without significant toxicity . At higher doses, haemanthamine can cause adverse effects, including cytotoxicity and inhibition of normal cell growth . These dosage-dependent effects highlight the importance of optimizing the dosage of haemanthamine for therapeutic applications .
Metabolic Pathways
Haemanthamine is involved in several metabolic pathways, including the norbelladine pathway, which is responsible for the biosynthesis of Amaryllidaceae alkaloids . This pathway involves the condensation of aromatic amino acid derivatives, such as 3,4-dihydroxybenzaldehyde and tyramine, to form 4’-O-methylnorbelladine, a key intermediate in the biosynthesis of haemanthamine . Haemanthamine also interacts with enzymes and cofactors involved in these metabolic pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
Haemanthamine is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of haemanthamine in specific cellular compartments, where it exerts its biological effects . The distribution of haemanthamine within tissues is influenced by its binding affinity to various biomolecules, which determines its localization and activity .
Subcellular Localization
The subcellular localization of haemanthamine is primarily within the nucleolus, where it binds to ribosomes and inhibits protein synthesis . This localization is facilitated by targeting signals and post-translational modifications that direct haemanthamine to specific compartments within the cell . The activity and function of haemanthamine are influenced by its subcellular localization, as it exerts its effects primarily within the nucleolus .
准备方法
合成路线和反应条件: 石蒜胺的合成涉及多个步骤,从芳香族氨基酸衍生物如 3,4-二羟基苯甲醛和酪胺的缩合开始。 中间体 4’-O-甲基去甲贝母碱经历了一系列反应,包括氧化偶联,形成了特征性的 5,10b-乙烷菲啶骨架 .
工业生产方法: 石蒜胺的工业生产通常通过从石蒜科植物中提取来实现。 先进的技术,如高效液相色谱 (HPLC) 用于从植物提取物中分离和纯化该化合物 .
化学反应分析
反应类型: 石蒜胺经历了各种化学反应,包括:
氧化: 石蒜胺可以被氧化形成不同的衍生物。
还原: 还原反应可以改变石蒜胺分子上的官能团。
常见的试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 经常使用硼氢化钠等还原剂。
取代: 卤代烷烃和酸等试剂用于取代反应
相似化合物的比较
石蒜胺在结构上类似于其他石蒜科生物碱,如石蒜碱和石蒜宁碱。 石蒜胺因其独特的 5,10b-乙烷菲啶骨架而独特,赋予其独特的生物活性 . 类似的化合物包括:
- 石蒜碱
- 石蒜宁碱
- 石蒜碱
- 加兰他敏 .
石蒜胺独特的结构和多样的生物活性使其成为各个科学研究领域的兴趣化合物。
属性
IUPAC Name |
(1S,13S,15S,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15+,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRSGKVLATIHT-HSHDSVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H]2[C@@]3(C=C1)[C@H](CN2CC4=CC5=C(C=C34)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963614 | |
| Record name | Haemanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
466-75-1 | |
| Record name | (+)-Haemanthamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=466-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Haemanthamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Haemanthamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hemeanthamin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBL6HZX2ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of haemanthamine?
A1: Haemanthamine interacts with various cellular targets. It has demonstrated inhibitory activity against both acetylcholinesterase (AChE) [, ] and butyrylcholinesterase (BuChE) []. Additionally, it exhibits potent inhibition of protein synthesis by binding to the ribosome and interfering with the polypeptide elongation stage [].
Q2: How does haemanthamine’s inhibition of protein synthesis contribute to its anticancer activity?
A2: Haemanthamine’s inhibition of protein synthesis disproportionately affects rapidly dividing cells like cancer cells. By disrupting ribosome biogenesis, particularly the production of mature ribosomes, haemanthamine limits the protein synthesis necessary for cancer cell growth and survival [].
Q3: How does haemanthamine’s interaction with the actin cytoskeleton contribute to its anticancer activity?
A3: Research suggests that haemanthamine can induce cytostatic effects in cancer cells, particularly glioblastoma cells, by rigidifying the actin cytoskeleton []. This disruption of the cytoskeleton can impair cell division, migration, and invasion, ultimately limiting tumor growth.
Q4: What is the molecular formula and weight of haemanthamine?
A4: The molecular formula of haemanthamine is C17H19NO4, and its molecular weight is 301.34 g/mol.
Q5: Which spectroscopic techniques are commonly employed to characterize haemanthamine?
A5: Several spectroscopic methods are used to characterize haemanthamine, including nuclear magnetic resonance (NMR) spectroscopy [, , , ], mass spectrometry (MS) [, , , , ], circular dichroism (CD) spectroscopy [, , , ], vibrational circular dichroism (VCD) [, ], and infrared (IR) spectroscopy []. These techniques provide valuable information about the compound's structure, stereochemistry, and purity.
Q6: What are the challenges associated with the stability and formulation of haemanthamine?
A6: Haemanthamine exhibits chemical instability and poor water solubility, limiting its therapeutic applications []. These properties pose challenges in developing stable and effective formulations.
Q7: How can the stability and solubility of haemanthamine be improved for pharmaceutical applications?
A7: Research suggests that incorporating haemanthamine into amphiphilic electrospun nanofibers (NFs) can enhance its stability and solubility []. These NFs, composed of phosphatidylcholine (PC) and polyvinylpyrrolidone (PVP), act as templates for self-assembled liposomes, improving the drug's dissolution and bioavailability.
Q8: Does haemanthamine exhibit any known catalytic properties?
A8: Currently, there is no research available suggesting that haemanthamine possesses catalytic properties. The available literature focuses primarily on its biological activities and potential therapeutic applications.
Q9: How has computational chemistry been employed in haemanthamine research?
A9: Computational techniques, such as molecular docking, have been employed to study the interactions between haemanthamine and its molecular targets [, ]. These studies provide insights into the binding affinities and potential mechanisms of action of haemanthamine and its derivatives. Additionally, quantitative structure-activity relationship (QSAR) models can be developed to predict the activity and properties of haemanthamine analogues based on their structural features.
Q10: How do structural modifications of haemanthamine influence its activity and selectivity?
A10: Research on haemanthamine derivatives suggests that structural modifications, particularly at the C11 position, can significantly impact its biological activity and target selectivity [, ]. For instance, introducing specific benzoyl groups at the C11 hydroxyl group of ambelline, a closely related alkaloid, enhanced its inhibitory activity against the hepatic stage of Plasmodium infection while showing no activity against the blood stage []. In contrast, similar modifications on haemanthamine did not yield significant activity against either stage, highlighting the importance of subtle structural changes in determining biological activity and selectivity.
Q11: What strategies have been explored to enhance haemanthamine stability in formulations?
A11: Encapsulation of haemanthamine in nanocarriers, such as liposomes formed from amphiphilic electrospun nanofibers [], has been investigated as a strategy to improve stability. These formulations protect the drug from degradation and can potentially enhance its solubility and bioavailability.
Q12: What is currently known about the pharmacokinetic profile of haemanthamine?
A12: A pilot pharmacokinetic study in rats revealed that after intravenous administration of haemanthamine, the compound was detected in plasma, bile, and urine []. This study provided preliminary data on the absorption, distribution, metabolism, and excretion (ADME) of haemanthamine.
Q13: What in vitro models have been used to study the anticancer activity of haemanthamine?
A13: The anticancer activity of haemanthamine has been investigated in various in vitro models, including human colon cancer cell lines [] and glioblastoma cells []. These studies have demonstrated the ability of haemanthamine to inhibit cell proliferation, adhesion, and invasion, as well as to modulate the expression of specific cytokines and matrix metalloproteinases.
Q14: Has the efficacy of haemanthamine been evaluated in any in vivo models of disease?
A14: Yes, the in vivo efficacy of haemanthamine has been evaluated in a zebrafish model of anxiety []. Alkaloid fractions from Griffinia species, including haemanthamine, exhibited anxiolytic effects in the light-dark box test. Further investigation revealed that the anxiolytic action involved the GABAergic and serotonergic receptors.
Q15: What is the current understanding of the toxicity profile of haemanthamine?
A15: While haemanthamine exhibits promising biological activities, further research is needed to fully elucidate its toxicity profile. The available literature does not provide comprehensive data on long-term effects or potential adverse events.
Q16: What drug delivery systems have been explored for haemanthamine?
A16: Electrospun nanofibers loaded with haemanthamine, phosphatidylcholine, and polyvinylpyrrolidone have been explored as a potential drug delivery system []. This approach aims to enhance haemanthamine's stability, solubility, and bioavailability for therapeutic applications.
Q17: Which analytical methods are used to quantify haemanthamine in plant material and biological samples?
A17: Gas chromatography-mass spectrometry (GC-MS) is frequently employed for the identification and quantification of haemanthamine and other Amaryllidaceae alkaloids in plant extracts [, , , , , , ]. High-performance liquid chromatography (HPLC) can also be used for separation and quantification, especially when coupled with sensitive detectors like mass spectrometry [].
Q18: Is there information available regarding the environmental impact and degradation of haemanthamine?
A18: The research papers provided do not address the environmental impact or degradation pathways of haemanthamine. Further studies are needed to assess its potential ecotoxicological effects and develop strategies for mitigating any negative environmental impacts.
Q19: What is the impact of haemanthamine’s solubility on its bioavailability and efficacy?
A19: Haemanthamine’s poor water solubility poses a challenge for its bioavailability and therapeutic efficacy [, ]. The rate and extent of dissolution directly influence the drug's absorption and distribution within the body. Developing formulations that enhance haemanthamine's dissolution rate is crucial for achieving optimal therapeutic outcomes.
Q20: Have the analytical methods used to quantify haemanthamine been validated?
A20: While the provided research papers utilize established analytical techniques like GC-MS and HPLC, specific details regarding the validation of these methods for haemanthamine quantification are not explicitly described. It is essential to note that rigorous method validation, including assessing accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and system suitability, is crucial for ensuring reliable and reproducible analytical results.
Q21: What is the historical context of haemanthamine research?
A21: Haemanthamine was first isolated from the Amaryllidaceae family, known for its rich alkaloid content []. Early research focused on its chemical structure and potential medicinal properties. Over time, studies have uncovered various biological activities of haemanthamine, leading to renewed interest in its therapeutic potential.
Q22: Are there alternative compounds or classes with similar biological activities to haemanthamine?
A22: Yes, several other Amaryllidaceae alkaloids, such as lycorine, tazettine, and galanthamine, exhibit overlapping biological activities with haemanthamine [, , , , , ]. Additionally, synthetic compounds targeting similar pathways or mechanisms of action as haemanthamine are also being explored.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



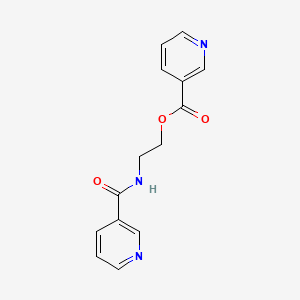
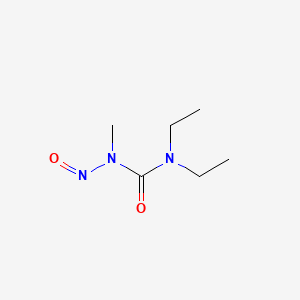
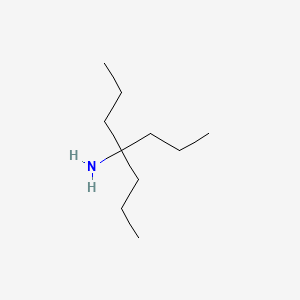
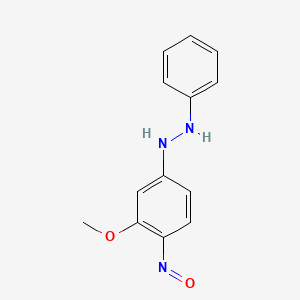


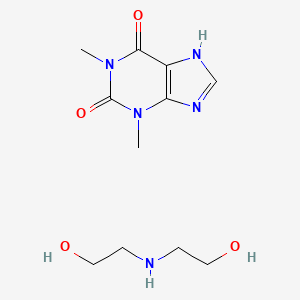
![Methyl 4-(acetyloxy)-15-[3-formyl-7-(methoxycarbonyl)-5-(2-oxobutyl)-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indol-7-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate](/img/structure/B1211263.png)

